7-[tert-Butyl(diphenyl)silyl]oxyheptanal
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Overview
Description
This compound is used in various fields, including drug synthesis, organic chemistry studies, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal typically involves the protection of a heptanal derivative with a t-butyldiphenylsilyl group. The reaction conditions often include the use of a base such as triethylamine and a silylating agent like t-butyldiphenylsilyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[tert-Butyl(diphenyl)silyl]oxyheptanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 7-(t-Butyldiphenylsilyloxy)heptanoic acid.
Reduction: 7-(t-Butyldiphenylsilyloxy)heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Scientific Research Applications
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal involves its interaction with specific molecular targets and pathways. The silyloxy group provides steric protection to the heptanal moiety, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
7-(Trimethylsilyloxy)heptanal: Similar structure but with a trimethylsilyl group instead of a t-butyldiphenylsilyl group.
7-(Triisopropylsilyloxy)heptanal: Similar structure but with a triisopropylsilyl group.
7-(t-Butyldimethylsilyloxy)heptanal: Similar structure but with a t-butyldimethylsilyl group.
Uniqueness
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is unique due to its bulky t-butyldiphenylsilyl group, which provides enhanced steric protection and stability compared to other silyl-protected heptanal derivatives. This makes it particularly useful in complex synthetic routes where selective reactivity is required.
Biological Activity
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is a silane compound with a unique structure that integrates a heptanal backbone with a tert-butyl(diphenyl)silyl group. This compound has garnered interest in various fields, particularly organic synthesis and medicinal chemistry, due to its functional groups that allow for diverse chemical reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C17H26O with a molecular weight of 250.39 g/mol. The presence of the silyl ether functionality makes it particularly useful as a protecting group for alcohols during multi-step synthesis processes.
Potential Applications
Research into the biological activity of this compound is still emerging, but preliminary findings suggest several potential applications:
- Organic Synthesis : It serves as a protective group for alcohols, which is crucial in multi-step synthetic pathways.
- Cancer Diagnosis : Long-chain aliphatic aldehydes, including heptanal derivatives, have been identified as potential biomarkers for lung cancer.
The biological mechanisms underlying the activity of this compound may involve:
- Nucleophilic Substitution Reactions : The silyl group can be displaced by nucleophiles, which is significant in synthetic pathways.
- Hydrolysis : Under acidic or basic conditions, the silyl ether can hydrolyze to regenerate the corresponding alcohol and heptanal.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(tert-Butyldimethylsilyloxy)ethanamine | Contains an amine group | Potentially more polar due to amine functionality |
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol | Features a propanol backbone | Alcohol functionality allows for different reactivity |
tert-Butyl(2-iodoethoxy)dimethylsilane | Contains iodine substituent | Halogen substitution may lead to different reactivity patterns |
(3-Bromopropoxy)-tert-butyldimethylsilane | Includes bromine substituent | Bromine may facilitate nucleophilic substitution reactions |
tert-Butyl(3-chloropropoxy)dimethylsilane | Contains chlorine substituent | Chlorine can enhance electrophilicity compared to other halogens |
This table illustrates how this compound stands out due to its unique combination of a heptanal backbone and a bulky silyl group, which may influence its chemical reactivity and potential applications differently from other similar compounds.
Properties
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-19H,4-6,13-14,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJHQXRFIGPJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447025 |
Source
|
Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147974-19-4 |
Source
|
Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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